3-(methoxymethyl)-N-methyloxetan-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
2306264-82-2 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(methoxymethyl)-N-methyloxetan-3-amine |
InChI |
InChI=1S/C6H13NO2/c1-7-6(3-8-2)4-9-5-6/h7H,3-5H2,1-2H3 |
InChI Key |
LIACHTXTAPYATF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(COC1)COC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxymethyl N Methyloxetan 3 Amine and Analogous Oxetane Amines
Strategies for Oxetane (B1205548) Ring Construction Relevant to the Compound
The formation of the oxetane ring is a critical step, with intramolecular cyclization being the most prevalent approach. acs.org These methods typically involve the formation of a carbon-oxygen bond to close the four-membered ring. magtech.com.cn
Intramolecular cyclization is a cornerstone of oxetane synthesis, primarily due to its efficiency in forming the strained four-membered ring from a suitable acyclic precursor. acs.org Success often hinges on the use of anions and effective leaving groups to drive the reaction forward. acs.org
One of the fundamental routes to oxetanes begins with 1,3-diols. researchgate.net This strategy involves selectively modifying one of the hydroxyl groups into a good leaving group, allowing the remaining hydroxyl group to act as an internal nucleophile to close the ring.
A common sequence involves the selective conversion of a 1,3-diol into a 3-haloalkanol, which then undergoes a base-induced intramolecular Williamson ether synthesis. thieme-connect.de For instance, diastereomerically pure 1,3-diols can be transformed into esters of 3-bromopropan-1-ols. Subsequent deprotection and reaction with a strong base like sodium hydride furnishes the corresponding oxetane. acs.orgthieme-connect.de Another approach involves the monotosylation of the 1,3-diol, followed by cyclization, which can often be performed as a one-pot reaction using a base like potassium tert-butoxide (KOtBu). acs.org
Table 1: Examples of Oxetane Synthesis from 1,3-Diol Derivatives
| Precursor Type | Key Transformation Steps | Base/Reagent | Typical Yield | Reference |
|---|---|---|---|---|
| syn- and anti-1,3-diols | 1. Conversion to ortho ester. 2. Treatment with acetyl bromide. 3. DIBAL cleavage. 4. Cyclization. | Sodium Hydride | Moderate to Good | acs.org |
| 1,3-Butanediol | 1. Reaction with acetyl chloride to form chlorohydrin acetate. 2. Cyclization with hot alkali. | Alkali (e.g., KOH) | Improved Yields | researchgate.net |
The intramolecular Williamson ether synthesis is the most frequently employed method for oxetane ring formation. acs.orgacs.org This reaction involves a base-mediated nucleophilic substitution where an alkoxide displaces a halide from the same molecule, specifically from a γ-position, to form the cyclic ether. acs.org
The primary challenge in this approach is often the synthesis of the required 3-haloalkanol precursor. thieme-connect.de Despite this, the reliability of the ring-closing step makes it a valuable strategy. The choice of base is critical, with strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) being common. acs.org The reaction is substrate-dependent, as side reactions like Grob fragmentation can sometimes compete with the desired cyclization. acs.org
An enantioselective synthesis of 2-aryl-substituted oxetanes has been reported using this method, starting with the enantioselective reduction of a β-halo ketone, followed by a potassium hydroxide-promoted Williamson cyclization. acs.org
Beyond intramolecular etherification, several other strategies have been developed for constructing the oxetane skeleton.
Paternò-Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for generating a wide variety of oxetanes. magtech.com.cnnih.govorganic-chemistry.org For example, irradiating mixtures of aromatic aldehydes and silyl enol ethers can produce 3-(silyloxy)oxetanes. organic-chemistry.org Similarly, the reaction of N-acyl enamines can yield protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.org
Ring Expansion of Epoxides : Due to the greater ring strain in three-membered rings, ring expansion of epoxides offers a thermodynamically favorable route to oxetanes. nih.gov This can be achieved using sulfide ylides or other methylene (B1212753) transfer reagents. magtech.com.cnthieme-connect.de
Ring Contraction of Larger Heterocycles : Five-membered rings, such as γ-lactones bearing a leaving group at the C-2 position, can undergo ring contraction to form oxetanes. nih.govbeilstein-journals.org This process typically involves alcoholysis followed by a spontaneous intramolecular substitution. nih.govbeilstein-journals.org
Intramolecular Cyclization Approaches for Oxetane Formation
Introduction and Functionalization of the Amine Moiety
For a compound like 3-(methoxymethyl)-N-methyloxetan-3-amine, the introduction of the nitrogen-containing substituent is as crucial as the formation of the oxetane ring itself. This can be achieved by functionalizing a pre-formed oxetane, often starting from oxetan-3-one. nih.govchemrxiv.org Subsequent modification of the primary amine to a secondary amine is the final key step.
The direct monomethylation of primary amines is challenging because traditional alkylating agents often lead to overalkylation, producing mixtures of secondary, tertiary, and quaternary ammonium salts. unive.it To achieve high selectivity for the desired N-methyl product, specialized reagents and catalytic systems have been developed.
One effective strategy is the use of dimethyl carbonate (DMC) as a methylating agent. unive.itnih.gov DMC is considered an environmentally benign reagent, and when used with catalysts like alkali-metal-cation-exchanged faujasites (a type of zeolite), it can achieve high selectivity (92-98%) for mono-N-methylation of aromatic amines. unive.it Another approach utilizes biogenic copper-zirconium bimetallic nanoparticles, which can convert primary amines to N-methylated amines with up to 91% selectivity using DMC. nih.gov
Transition metal catalysis offers another powerful avenue. Iridium and Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the N-methylation of amines using methanol as the methyl source. nih.govacs.org This "borrowing hydrogen" methodology avoids the use of more reactive and toxic methylating agents. nih.govnih.gov
Table 2: Comparison of Selective Mono-N-Methylation Methods for Primary Amines
| Methylating Agent | Catalyst System | Reaction Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate (DMC) | Na-exchanged Y faujasite (Zeolite) | 120–150 °C | 92–98% | unive.it |
| Dimethyl Carbonate (DMC) | Cu–Zr Bimetallic Nanoparticles | 180 °C, 4 h | Up to 91% | nih.gov |
| Methanol | Nitrile-Substituted NHC–Ir(III) or NHC–Ru(II) Complexes | 120 °C, 24 h | Good to High | nih.govacs.org |
These selective methods are critical for the final step in synthesizing this compound from its primary amine precursor, ensuring the desired secondary amine is formed in high yield without significant byproducts.
Reductive Amination Pathways for Tertiary Amine Formation
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in converting carbonyl compounds into amines. wikipedia.org This method is particularly well-suited for the synthesis of 3-amino oxetanes, often starting from the readily available oxetan-3-one precursor. The formation of a tertiary amine like the N-methyl group in the target compound can be achieved through several reductive amination strategies.
One common approach is a direct, one-pot reaction where a ketone (oxetan-3-one), a primary amine (methylamine), and a second carbonyl source (formaldehyde) are combined with a suitable reducing agent. Alternatively, a stepwise approach can be employed. First, reductive amination of oxetan-3-one with methylamine would yield the secondary amine, 3-(methylamino)oxetane. A second reductive amination step, reacting the secondary amine with formaldehyde, would then furnish the final tertiary amine.
The choice of reducing agent is critical for the success of the reaction, especially to ensure chemoselectivity and prevent unwanted side reactions. Mild reducing agents are preferred as they can selectively reduce the iminium ion intermediate in the presence of the initial carbonyl group. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Key Characteristics | Citation |
|---|---|---|---|
| Sodium cyanoborohydride | NaBH3CN | Acid-stable and highly selective for iminium ions over ketones/aldehydes. A classic choice for this transformation. | masterorganicchemistry.comyoutube.com |
| Sodium triacetoxyborohydride | NaBH(OAc)3 | A milder, non-toxic alternative to NaBH3CN. Effective under slightly acidic conditions and widely used in modern organic synthesis. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | A "green" method that can be highly effective but may require higher pressures and temperatures, and can sometimes lead to over-alkylation or side reactions with sensitive functional groups. | wikipedia.orgyoutube.com |
The reaction typically proceeds by forming an iminium ion from the ketone and amine, which is then reduced by the hydride agent. wikipedia.org When a secondary amine is used with a ketone, an enamine intermediate may form, which exists in equilibrium with the corresponding iminium ion under acidic conditions before reduction. youtube.com
Amination of Oxetane Precursors (e.g., from alcohols, halides)
An alternative to reductive amination is the introduction of the amine group via nucleophilic substitution on a pre-functionalized oxetane ring. This approach is valuable when oxetan-3-one is not the desired starting material or when specific stereochemistry needs to be established. The core strategy involves creating a good leaving group at the 3-position of the oxetane, which is then displaced by methylamine or a synthetic equivalent.
From Hydroxyl Precursors: A common precursor is a 3-hydroxyoxetane derivative. The hydroxyl group itself is a poor leaving group and must first be activated. nih.gov This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. The resulting oxetane-3-sulfonate is an excellent electrophile for SN2 reaction with methylamine to form the desired C-N bond.
Activation: Reaction of the 3-hydroxyoxetane with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
Substitution: Displacement of the tosylate or mesylate group with methylamine. This step may require elevated temperatures or the use of a sealed tube, depending on the reactivity of the substrate.
From Halide Precursors: Similarly, a 3-halooxetane can serve as the electrophile. While direct substitution with methylamine is possible, an indirect route involving an azide intermediate is often cleaner and avoids potential over-alkylation issues that can occur with direct amination. researchgate.net
Azide Formation: The 3-halooxetane is treated with sodium azide (NaN3) in a polar aprotic solvent like DMF to yield a 3-azidooxetane.
Reduction: The azide is then reduced to the primary amine using methods such as catalytic hydrogenation (H2, Pd/C) or treatment with triphenylphosphine followed by water (Staudinger reaction). This primary amine can then be methylated to the tertiary amine via reductive amination as described previously.
These nucleophilic substitution methods provide a powerful toolkit for constructing the 3-amino oxetane core from various precursors. nih.govmdpi.com
Incorporation of the Methoxymethyl Ether Group
Etherification of Hydroxyl Precursors
The Williamson ether synthesis is the most direct and widely used method for forming the methoxymethyl ether linkage. wikipedia.orgkhanacademy.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this strategy would typically be applied to a precursor containing a hydroxymethyl group at the 3-position, such as 3-amino-3-(hydroxymethyl)oxetane.
The general process involves two key steps:
Deprotonation: The primary alcohol of the hydroxymethyl group is deprotonated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this purpose, as it irreversibly deprotonates the alcohol. masterorganicchemistry.com
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) to form the methoxymethyl ether.
| Role | Example Reagents | Solvent | Citation |
|---|---|---|---|
| Base | Sodium hydride (NaH), Potassium hydride (KH), Potassium tert-butoxide (KOtBu) | THF, DMF | masterorganicchemistry.comacs.org |
| Methylating Agent | Methyl iodide (CH3I), Dimethyl sulfate ((CH3)2SO4), Methyl tosylate (CH3OTs) | THF, DMF | masterorganicchemistry.com |
An alternative Williamson strategy involves reversing the roles of the nucleophile and electrophile. A 3-(halomethyl)oxetane precursor could be treated with sodium methoxide (NaOCH3). Since the reaction proceeds via an SN2 mechanism, it works best with primary halides. wikipedia.orgmasterorganicchemistry.com
Advanced Synthetic Transformations for Methoxymethyl Introduction
Beyond the classical Williamson synthesis, other methods can be employed to install the methoxymethyl group, often leveraging reagents developed for alcohol protection. The methoxymethyl (MOM) group is a common protecting group, and the reagents used for its installation can be adapted for permanent ether formation.
One such method involves the use of methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base). This avoids the need for strong, moisture-sensitive bases like NaH and is often used for substrates with sensitive functional groups.
Another approach is the acid-catalyzed reaction with dimethoxymethane (DMM) . In this equilibrium-driven process, the 3-(hydroxymethyl)oxetane precursor is treated with DMM and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or phosphorus(V) oxide (P2O5), to form the MOM ether.
Convergent and Divergent Synthetic Routes to the Compound
The construction of a 3,3-disubstituted oxetane like this compound can be approached using either a divergent or a convergent strategy. The choice depends on factors such as the availability of starting materials, the desired efficiency, and the need to generate a library of related analogues.
Divergent Synthesis: A divergent approach begins with a common, multifunctional intermediate which is then elaborated in different directions to produce a range of final products. For the target compound, a logical starting point would be a precursor possessing both a hydroxyl group and a hydroxymethyl group at the 3-position, such as 3-(hydroxymethyl)oxetan-3-ol .
From this common intermediate, the synthesis can diverge:
Path A: First, selective etherification of the primary hydroxymethyl group, followed by activation and amination of the tertiary hydroxyl group.
Path B: First, amination of the tertiary hydroxyl group, followed by etherification of the primary hydroxymethyl group.
This strategy is highly modular and efficient for creating a library of analogues by simply changing the amine or the etherifying agent in the final steps.
A possible convergent strategy could involve:
Fragment 1 Synthesis: Preparation of an electrophilic oxetane piece, for example, 3-(methoxymethyl)oxetan-3-one . This could be synthesized from a suitable precursor like 1,3-dihydroxy-2-(methoxymethyl)propane.
Fragment 2 Synthesis: The nucleophilic partner, methylamine , is readily available.
Coupling: The final step would be the reductive amination of 3-(methoxymethyl)oxetan-3-one with methylamine to assemble the target molecule.
This convergent route simplifies the purification process as the key bond-forming reaction occurs late in the synthesis, combining two less complex fragments.
Stereoselective and Asymmetric Synthesis Approaches for Chiral Oxetane-Amines
While this compound is an achiral molecule, the synthesis of analogous chiral oxetane-amines is of significant interest for pharmaceutical applications. nih.gov Achieving stereocontrol in the synthesis of 3,3-disubstituted oxetanes presents a considerable challenge. Asymmetric synthesis can be approached in several ways.
Substrate-Controlled Synthesis: One strategy is to start with a chiral, enantiomerically pure building block. For example, if a starting material already contains a stereocenter, it can direct the stereochemical outcome of subsequent reactions.
Catalytic Asymmetric Synthesis: A more flexible approach is the use of chiral catalysts to induce enantioselectivity. For oxetane-amines, this could be applied during the key bond-forming steps:
Asymmetric Reductive Amination: The reaction of a prochiral ketone, such as oxetan-3-one, with an amine in the presence of a chiral catalyst and a hydride source can produce a chiral amine with high enantiomeric excess. Chiral hydrogen-bonding catalysts, such as chiral phosphoric acids, have been successfully employed for this purpose, mimicking enzymatic processes. princeton.edu
Catalytic Asymmetric Nucleophilic Opening: Chiral Lewis acids or Brønsted acids can catalyze the enantioselective ring-opening of oxetanes. rsc.org While not directly forming the target structure, this methodology provides access to highly functionalized, chiral building blocks that can be converted into the desired oxetane-amines. For instance, the asymmetric addition of a nucleophile to an oxetanone, mediated by a chiral catalyst, can set a key stereocenter. nih.gov
These advanced methods enable the synthesis of specific stereoisomers of complex oxetane-amines, which is often crucial for optimizing biological activity and achieving desired pharmacological profiles.
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C6H13NO2 |
| Oxetan-3-one | C3H4O2 |
| Methylamine | CH5N |
| Formaldehyde | CH2O |
| 3-(methylamino)oxetane | C4H9NO |
| Sodium cyanoborohydride | CH3BNNa |
| Sodium triacetoxyborohydride | C6H10BNaO6 |
| 3-hydroxyoxetane | C3H6O2 |
| Tosyl chloride | C7H7ClO2S |
| Mesyl chloride | CH3ClO2S |
| Pyridine | C5H5N |
| Triethylamine | C6H15N |
| Sodium azide | N3Na |
| Triphenylphosphine | C18H15P |
| 3-amino-3-(hydroxymethyl)oxetane | C4H9NO2 |
| Sodium hydride | HNa |
| Methyl iodide | CH3I |
| Dimethyl sulfate | C2H6O4S |
| Sodium methoxide | CH3NaO |
| Methoxymethyl chloride | C2H5ClO |
| N,N-diisopropylethylamine | C8H19N |
| Dimethoxymethane | C3H8O2 |
| p-toluenesulfonic acid | C7H8O3S |
| Phosphorus(V) oxide | P2O5 |
| 3-(hydroxymethyl)oxetan-3-ol | C4H8O3 |
| 1,3-dihydroxy-2-(methoxymethyl)propane | C5H12O3 |
Catalytic Methods in the Synthesis of this compound
The synthesis of highly substituted oxetanes, such as this compound, presents a significant challenge due to the inherent ring strain of the four-membered ether. acs.orgbeilstein-journals.org Overcoming this hurdle often necessitates the use of catalytic methodologies that can facilitate ring formation and subsequent functionalization under mild conditions. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, analogous catalytic strategies for the formation of substituted oxetanes and the introduction of amino functionalities provide a foundational framework. These methods include catalytic cycloadditions, ring-opening reactions, and subsequent amination and N-alkylation steps.
A key strategy in the synthesis of oxetane derivatives involves the de novo construction of the four-membered ring. beilstein-journals.org Catalytic [2+2] cycloadditions between carbonyl compounds and alkenes represent a powerful approach to this core structure. beilstein-journals.org For instance, the use of chiral copper(II) complexes has been shown to catalyze the asymmetric synthesis of oxetanes from silyl enol ethers and trifluoropyruvate, yielding products with high diastereoselectivity and enantioselectivity. beilstein-journals.org Similarly, N-heterocyclic carbene (NHC) catalysis has been employed in the [2+2] annulation of trifluoromethyl ketones with allenoates. beilstein-journals.org While not directly applied to the synthesis of this compound, these methods highlight the potential for catalytic strategies to construct the oxetane ring with control over stereochemistry.
Another significant catalytic approach involves the enantioselective ring-opening of pre-formed oxetanes. acs.orgnih.gov Chiral phosphoric acid catalysts have been successfully used for the asymmetric ring-opening of 3-substituted oxetanes with various nucleophiles, including aromatic amines. acs.org This methodology could be adapted to introduce an amino group at the C-3 position of an oxetane precursor. Furthermore, (salen)Co(III) complexes have been shown to catalyze the enantioselective intramolecular ring-opening of oxetanes with alcohols, which could be a potential route for introducing the methoxymethyl group. nih.gov
The final step in the synthesis of the target compound, the N-methylation of the amine, can also be achieved through catalytic methods. Ruthenium(II) catalysts have been effectively used for the N-methylation of a wide range of amines using methanol as the C1 source. nih.gov This approach offers an efficient and atom-economical route to tertiary amines.
The following table summarizes various catalytic methods that could be analogous to the synthesis of this compound, based on the synthesis of similar structural motifs.
| Reaction Type | Catalyst | Substrates | Product Type | Key Findings | Reference |
| Asymmetric Oxetane Synthesis | Chiral Cu(II) complex | Silyl enol ethers, Trifluoropyruvate | Highly substituted oxetanes | Excellent yields, high cis/trans ratios, and enantioselectivities. | beilstein-journals.org |
| [2+2] Annulation | N-heterocyclic carbene (NHC) | Trifluoromethyl ketones, Allenoates | Substituted oxetanes | First example of NHC-catalyzed [2+2] annulation for oxetane synthesis. | beilstein-journals.org |
| Asymmetric Ring Opening | Chiral Phosphoric Acid | 3-Substituted oxetanes, Aromatic amines | Chiral 3-amino alcohol derivatives | High enantioselectivities. | acs.org |
| Enantioselective Intramolecular Ring Opening | (salen)Co(III) complexes | Oxetanes with pendant alcohols | Enantioenriched tetrahydrofurans | High yields and enantioselectivities. | nih.gov |
| N-Methylation of Amines | Ru(II) complex | Primary and secondary amines, Methanol | N-methylated amines | High yields and broad substrate scope. | nih.gov |
Chemical Reactivity and Transformations of 3 Methoxymethyl N Methyloxetan 3 Amine
Reactivity of the Oxetane (B1205548) Ring System
The cornerstone of this compound's reactivity is its oxetane ring, a four-membered cyclic ether. The inherent angle strain and polarized carbon-oxygen bonds within this ring system render it susceptible to various ring-opening reactions, a characteristic that is both a challenge and an opportunity in synthetic chemistry. beilstein-journals.org
Ring-Opening Reactions and Mechanisms
The significant ring strain of the oxetane ring, estimated at approximately 106 kJ/mol (25.5 kcal/mol), serves as a powerful thermodynamic driving force for reactions that lead to its cleavage. beilstein-journals.orgresearchgate.net This energy is comparable to that of an oxirane (epoxide) and substantially greater than that of a tetrahydrofuran (B95107) (THF) ring. beilstein-journals.org Consequently, the oxetane moiety is the most probable site of reaction under many conditions, particularly those involving acid catalysis. illinois.edu
Direct attack by external nucleophiles on the oxetane ring of 3-(methoxymethyl)-N-methyloxetan-3-amine is generally challenging. The 3,3-disubstituted nature of the ring creates significant steric hindrance, effectively shielding the electrophilic ring carbons (C2 and C4) from the approach of a nucleophile. nih.gov This substitution pattern confers a higher degree of stability compared to monosubstituted or unsubstituted oxetanes. nih.gov
However, intramolecular nucleophilic ring-opening presents a more viable pathway. If a nucleophilic center is generated elsewhere in the molecule, it can attack the oxetane ring from within. For instance, under strongly basic conditions, a nitrogen heterocycle incorporated into a similar oxetane structure has been shown to facilitate ring-opening in a metal-free environment, a relatively unusual reactivity for oxetanes. nih.gov In the case of this compound, the tertiary amine itself or a derivative could potentially act as the internal nucleophile under specific circumstances, leading to complex rearranged products.
Table 1: Theoretical Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent/Conditions | Potential Product Type (Post-Ring Opening) | Plausibility Notes |
| Hydride (H⁻) | LiAlH₄, NaBH₄ | 3-amino-3-(methoxymethyl)butan-1-ol | Attack at the less-hindered C2/C4 position is theoretically possible but sterically hindered. |
| Organometallics (R-MgX, R-Li) | Grignard Reagents, Organolithiums | Substituted 1,3-amino alcohols | Highly basic nature of reagents may lead to competing side reactions. Steric hindrance remains a major barrier. |
| Amines (R₂NH) | High Temperature/Pressure | Diamino alcohols | Requires harsh conditions due to steric hindrance and the relatively low reactivity of the C-O bonds without activation. |
| Intramolecular (Amide) | Base (e.g., NaH) on a derived amide | Fused or spirocyclic lactams | A plausible pathway if the amine is first acylated and then deprotonated to form a nucleophilic amide anion. nih.gov |
The most facile pathway for the ring-opening of the oxetane in this compound involves activation by an electrophile, typically a Brønsted or Lewis acid. beilstein-journals.orgillinois.edu The lone pairs on the oxetane's oxygen atom act as a Lewis base, coordinating to the acid. beilstein-journals.orgacs.org This activation polarizes the C-O bonds, making the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. beilstein-journals.org
The reaction can proceed via two main mechanistic routes:
Sₙ2-like attack: A nucleophile attacks one of the less-hindered ring carbons (C2 or C4) of the activated oxetane complex.
Carbocation formation: The C3-O bond cleaves to form a relatively stable tertiary carbocation at the C3 position. This intermediate is then trapped by a nucleophile. Given the 3,3-disubstitution, this pathway is highly probable.
Brønsted acids like triflimide (Tf₂NH) and Lewis acids such as indium triflate (In(OTf)₃) are effective catalysts for such transformations, enabling the ring to be opened by various nucleophiles, including diols or arenes. nih.gov In the context of this compound, the tertiary amine can also be protonated, which may complicate the reaction by competing with the activation of the oxetane oxygen.
Table 2: Examples of Acid-Catalyzed Ring-Opening Reactions
| Acid Catalyst | Nucleophile | Potential Product Structure | Mechanism Notes |
| Brønsted Acid (e.g., Tf₂NH) | 1,2-Diol | 1,4-Dioxane derivative | The acid protonates the oxetane oxygen, facilitating nucleophilic attack by the diol, followed by a second intramolecular cyclization. nih.gov |
| Lewis Acid (e.g., BF₃·OEt₂) | Water (adventitious) | 1,3-Diol | Lewis acid coordinates to the oxetane oxygen, which is followed by attack from a water molecule, leading to a diol product after workup. nih.gov |
| Brønsted Acid (e.g., TFA) | Intramolecular (Amine) | Fused or spirocyclic heterocycles | Protonation could lead to rearrangement or cyclization involving the amine or methoxymethyl group. |
| Lewis Acid (e.g., In(OTf)₃) | Anisole | Aryl-substituted 1,3-amino alcohol | Friedel-Crafts-type reaction where the activated oxetane acts as the electrophile, followed by nucleophilic trapping. nih.gov |
Thermally induced ring-opening of oxetanes typically requires high temperatures and may lead to fragmentation or rearrangement rather than simple addition reactions. radtech.org Photochemical reactions, such as the Paternò-Büchi reaction, are primarily used for the formation of oxetanes from carbonyls and alkenes. clockss.org However, photochemically induced transformations of existing oxetane rings can occur, often involving ring expansion or rearrangements. rsc.org For instance, under specific photochemical conditions, oxetanes can undergo ring expansion to form tetrahydrofuran derivatives, proceeding through a diradical pathway. rsc.org For a molecule like this compound, these transformations would likely require specific sensitizers or the presence of other chromophores and are not considered a general reaction pathway under standard laboratory conditions. clockss.orgdocumentsdelivered.com
Strain-Release Processes and Their Influence on Reactivity
The reactivity of the oxetane ring is fundamentally driven by the desire to release its inherent strain energy of ~25.5 kcal/mol. beilstein-journals.org This stored energy provides the thermodynamic impetus for ring-opening reactions. While the 3,3-disubstitution pattern enhances the kinetic stability of this compound towards external nucleophiles by sterically blocking the reaction sites, it does not eliminate the underlying strain. nih.gov This latent reactivity can be harnessed, particularly in intramolecular reactions or under acid-catalyzed conditions where the activation energy for ring-opening is significantly lowered. nih.gov The stability of the potential tertiary carbocation at the C3 position further lowers the energy barrier for acid-catalyzed ring-opening, making this a particularly favorable process.
Transformations Involving the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether in this compound serves as a protecting group for a primary alcohol. Its stability and selective removal are key considerations in multi-step syntheses.
Cleavage and Deprotection Strategies
The MOM group is an acetal (B89532) and is therefore labile to acidic conditions. adichemistry.com A variety of acidic reagents can be employed for its removal, regenerating the primary alcohol. The choice of reagent depends on the sensitivity of other functional groups present in the molecule. adichemistry.comwikipedia.org
Table 3: Reagents for MOM Ether Deprotection
| Reagent | Conditions |
| Hydrochloric acid (HCl) in methanol | Mild heating |
| Trifluoroacetic acid (TFA) in dichloromethane | Room temperature |
| Zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) | Rapid and selective cleavage researchgate.netresearchgate.net |
| Aluminum chloride (AlCl₃) and N,N-dimethylaniline | Mild conditions researchgate.net |
The ability to selectively deprotect the MOM ether allows for further functionalization of the resulting primary alcohol, such as oxidation to an aldehyde or carboxylic acid, or esterification.
Participation in Advanced Organic Reactions (e.g., [3+2] cycloadditions via ylide formation, by analogy to related methoxymethyl amines)
While direct examples involving this compound are not prevalent in the literature, by analogy to related N-(methoxymethyl) amines, this compound can be a precursor for the in-situ generation of azomethine ylides. enamine.netchemicalbook.com These 1,3-dipoles are highly reactive species that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford substituted pyrrolidines. chemicalbook.com
The generation of the azomethine ylide can be initiated by treatment with a catalytic amount of acid or a fluoride (B91410) source. chemicalbook.com This methodology provides a convergent and stereospecific route to complex heterocyclic scaffolds. nih.govkingston.ac.uk The presence of the oxetane ring could introduce unique steric and electronic effects on the cycloaddition, potentially influencing regioselectivity and stereoselectivity.
Functional Group Interconversions on the this compound Scaffold
The versatile nature of the this compound scaffold allows for a wide range of functional group interconversions (FGIs). fiveable.mevanderbilt.edu These transformations are fundamental in organic synthesis for modifying the structure and properties of a molecule. imperial.ac.ukyoutube.com
Following the deprotection of the MOM ether to reveal the primary alcohol, a variety of subsequent reactions can be envisioned:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. imperial.ac.uk
Esterification/Etherification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivative, or to a different ether through Williamson ether synthesis.
Halogenation: The alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
These interconversions, combined with the reactions at the amine center, provide a rich chemical space for the derivatization of the this compound core, enabling the synthesis of a library of compounds for various applications.
Catalyst Design for Selective Transformations of the Compound
The inherent strain of the oxetane ring, calculated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions, which are often the primary mode of transformation. beilstein-journals.org The design of catalysts to selectively control these transformations is paramount for harnessing the synthetic potential of this compound. The key catalytic strategies would likely revolve around Lewis acid activation of the oxetane oxygen, which enhances the electrophilicity of the ring carbons.
Lewis Acid Catalysis for Ring-Opening and Annulation Reactions:
A significant body of research on 3-aminooxetanes demonstrates their capacity to undergo formal [3+2] annulation reactions with various electrophiles, a reactivity profile that this compound is expected to share. rsc.orgnih.gov In these transformations, the exocyclic amine acts as the nucleophilic site, while the oxetane ring provides the electrophilic counterpart upon activation.
For instance, the reaction of 3-aminooxetanes with isocyanates to form iminooxazolidines has been shown to be effectively catalyzed by various Lewis acids. While several catalysts can promote this transformation, iron(III) chloride (FeCl₃) has been identified as a cost-effective and efficient option. rsc.org The proposed mechanism involves the coordination of the Lewis acid to the oxetane oxygen, facilitating a nucleophilic attack from the exocyclic amine onto the isocyanate, followed by an intramolecular ring-opening cyclization.
Similarly, indium(III) triflate (In(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have proven to be highly effective catalysts for the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.gov This process involves the activation of the oxetane ring by the Lewis acid, followed by a nucleophilic attack from the amide oxygen. Given the presence of the N-methyl group in this compound, analogous transformations leading to different heterocyclic systems could be envisioned with appropriate reaction partners.
The table below summarizes the catalytic conditions for transformations of analogous 3-aminooxetane systems.
| Catalyst | Substrate Type | Transformation | Product | Yield (%) | Reference |
| In(OTf)₃ (10 mol%) | 3-Amido oxetane | Intramolecular Cyclization | 2-Oxazoline | 75 | nih.gov |
| Sc(OTf)₃ (10 mol%) | 3-Amido oxetane | Intramolecular Cyclization | 2-Oxazoline | 68 | nih.gov |
| FeCl₃ (10 mol%) | 3-Aminooxetane & Isocyanate | [3+2] Annulation | Iminooxazolidine | 75-98 | rsc.org |
Frustrated Lewis Pair (FLP) Catalysis for Reductive Ring-Opening:
An alternative catalytic approach involves the use of frustrated Lewis pairs (FLPs), which have emerged as powerful metal-free catalysts. The combination of an electron-deficient borane, such as B(C₆F₅)₃, and a hydrosilane can activate the oxetane ring. acs.org This system is capable of promoting a reductive ring-opening. For 3-aryl oxetanes, this has been shown to proceed with an unusual aryl migration. In the case of this compound, which lacks an aryl group at the 3-position, a simple hydrosilylative ring-opening would be the more probable outcome, yielding a functionalized amino alcohol derivative. This approach offers a metal-free pathway to selectively open the oxetane ring under mild conditions.
Catalyst-Free Transformations:
It is also noteworthy that certain transformations of 3-aminooxetanes can proceed efficiently without a catalyst. For example, the reaction of 3-aminooxetanes with isothiocyanates and carbon disulfide to form iminothiazolidines and mercaptothiazolidines, respectively, occurs readily at room temperature. rsc.org This suggests that the inherent amphoteric nature of the 3-aminooxetane scaffold is sufficient to drive these annulations. It is plausible that this compound would exhibit similar reactivity towards highly electrophilic partners.
The following table details representative catalyst-free transformations of 3-aminooxetanes.
| Reagent | Substrate Type | Transformation | Product | Yield (%) | Reference |
| Isothiocyanate | 3-Aminooxetane | [3+2] Annulation | Iminothiazolidine | 85-99 | rsc.org |
| Carbon Disulfide | 3-Aminooxetane | [3+2] Annulation | Mercaptothiazolidine | 99 | rsc.org |
Spectroscopic Characterization and Advanced Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(methoxymethyl)-N-methyloxetan-3-amine, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to map out the carbon framework and the connectivity between protons and carbons.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.
Based on the analysis of structurally similar compounds such as N-methyloxetan-3-amine and 3-methyl-3-oxetanemethanol, the following proton signals can be predicted. The protons of the oxetane (B1205548) ring are expected to appear as two distinct multiplets in the range of δ 4.0-5.0 ppm due to the influence of the adjacent oxygen atom. The methylene (B1212753) protons of the methoxymethyl group would likely resonate around δ 3.5 ppm, while the methoxy (B1213986) protons would appear as a sharp singlet at approximately δ 3.3 ppm. The N-methyl protons are anticipated to produce a singlet around δ 2.4 ppm. The amine proton, if observable, would likely appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Oxetane CH₂ | 4.0 - 5.0 | m |
| -CH₂-O- | ~3.5 | s |
| -OCH₃ | ~3.3 | s |
| N-CH₃ | ~2.4 | s |
| N-H | Variable | br s |
Predicted values are based on data from analogous compounds and general NMR principles.
Spin-spin coupling between non-equivalent neighboring protons would provide further structural information. For instance, the protons of the oxetane ring would likely show geminal and vicinal coupling.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.
The quaternary carbon of the oxetane ring bonded to both the nitrogen and the methoxymethyl group is predicted to have a chemical shift in the range of δ 60-70 ppm. The two methylene carbons of the oxetane ring are expected to resonate at around δ 75-85 ppm. The methylene carbon of the methoxymethyl group would likely appear at approximately δ 70-80 ppm. The methoxy carbon is anticipated around δ 59 ppm, and the N-methyl carbon is predicted to be the most upfield signal, around δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C(O)-C-(N) | 60 - 70 |
| Oxetane CH₂ | 75 - 85 |
| -CH₂-O- | 70 - 80 |
| -OCH₃ | ~59 |
| N-CH₃ | 30 - 40 |
Predicted values are based on data from analogous compounds and general NMR principles.
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the protons on the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For instance, HMBC would show correlations from the N-methyl protons to the quaternary oxetane carbon and from the methoxy protons to the methylene carbon of the methoxymethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which can help to determine the stereochemistry and preferred conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₃NO₂), the expected exact mass can be calculated.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for amines include alpha-cleavage, which would involve the loss of a methyl or methoxymethyl radical. Cleavage of the oxetane ring could also lead to characteristic fragment ions.
Table 3: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 132.1025 |
Predicted m/z for the protonated molecule [C₆H₁₄NO₂]⁺.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. A weak to medium N-H stretching vibration would be anticipated around 3300-3500 cm⁻¹. Strong C-H stretching vibrations from the alkyl groups would appear in the 2800-3000 cm⁻¹ region. A characteristic C-O-C stretching band for the ether linkage in the oxetane ring and the methoxymethyl group would be prominent in the 1000-1200 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. docbrown.infodocbrown.info
Raman spectroscopy would provide complementary information. It is particularly sensitive to non-polar bonds and can be useful for identifying the C-C and C-H vibrations of the carbon skeleton.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3300 - 3500 |
| C-H stretch | 2800 - 3000 |
| C-O-C stretch | 1000 - 1200 |
| C-N stretch | 1020 - 1250 |
Predicted values are based on general IR correlation tables and data from analogous compounds.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess and Absolute Configuration
Chiroptical spectroscopy is indispensable for characterizing chiral molecules like this compound, which possesses a stereogenic center at the C3 position of the oxetane ring. These techniques probe the differential interaction of chiral substances with left and right circularly polarized light, providing crucial information on the enantiomeric purity and the absolute spatial arrangement of atoms in the molecule.
Optical Rotation for Determining Enantiomeric Purity
Optical rotation is a fundamental chiroptical property exhibited by chiral molecules. wikipedia.org When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of polarization is rotated. wikipedia.orglibretexts.org The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, temperature, and the wavelength of the light used. libretexts.org The measurement is typically performed using a polarimeter at a standard wavelength, often the sodium D-line (589 nm). libretexts.org
The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation. libretexts.org Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. wikipedia.org A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.
For a synthesized sample of this compound, measuring the optical rotation allows for the determination of its enantiomeric excess (ee). The ee is a measure of the purity of the sample, indicating how much more of one enantiomer is present than the other. It can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer, if known.
Hypothetical Research Findings for Optical Rotation:
While specific experimental data for this compound is not available in the public domain, we can consider a hypothetical scenario based on typical research findings for similar chiral amines and oxetanes. acs.org
Scenario: A novel asymmetric synthesis yields a batch of this compound. To determine its enantiomeric purity, the optical rotation is measured.
Reference Value: A pure sample of (R)-3-(methoxymethyl)-N-methyloxetan-3-amine is assumed to have a specific rotation of -25.0° (c 1.0, CHCl₃). Consequently, the (S)-enantiomer would have a specific rotation of +25.0° (c 1.0, CHCl₃).
Experimental Measurement: The synthesized sample exhibits a specific rotation of -20.0°.
Calculation of Enantiomeric Excess (ee): ee (%) = (|Observed [α]| / |[α] of pure enantiomer|) x 100 ee (%) = (|-20.0°| / |-25.0°|) x 100 = 80%
This result would indicate that the sample contains an 80% excess of the (R)-enantiomer over the (S)-enantiomer, meaning the composition is 90% (R) and 10% (S). Such data is critical for validating the effectiveness of a stereoselective synthesis. The determination of enantiomeric excess is often corroborated with chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Table 1: Hypothetical Optical Rotation Data for this compound
| Enantiomer/Mixture | Specific Rotation [α] (degrees) | Enantiomeric Excess (ee) (%) |
| (R)-enantiomer | -25.0 | 100 |
| (S)-enantiomer | +25.0 | 100 |
| Racemic Mixture | 0 | 0 |
| Synthesized Sample | -20.0 | 80 |
Circular Dichroism for Absolute Configuration
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org A CD spectrum plots the difference in absorption (ΔA) against wavelength. The resulting spectrum, with positive and negative peaks (known as Cotton effects), is a unique fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a mirror-image CD spectrum.
CD spectroscopy is particularly valuable for determining the absolute configuration of a chiral molecule. This is often achieved by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. beilstein-journals.org
Hypothetical Research Findings for Circular Dichroism:
In the context of this compound, a researcher would perform the following steps to determine the absolute configuration of an enantiomerically enriched sample:
Experimental Measurement: An enantiomerically enriched sample of this compound is prepared, and its CD spectrum is recorded, showing, for instance, a positive Cotton effect around 220 nm and a negative one around 200 nm.
Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers of the molecule are modeled using computational chemistry software. The theoretical CD spectra for both enantiomers are then calculated using time-dependent density functional theory (TD-DFT).
Spectral Comparison: The experimental CD spectrum is compared to the two calculated spectra. If the experimental spectrum matches the calculated spectrum for the (S)-configuration, the sample is assigned as the (S)-enantiomer.
This combined experimental and computational approach is a state-of-the-art method for the unambiguous assignment of the absolute configuration of new chiral molecules. beilstein-journals.org
Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (S)-enantiomer | 220 | +5000 |
| 200 | -8000 | |
| (R)-enantiomer | 220 | -5000 |
| 200 | +8000 |
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the atomic and electronic levels. These methods, which are based on the principles of quantum mechanics, would be instrumental in elucidating the intrinsic properties of this compound.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve using a selected level of theory (such as Density Functional Theory with a specific functional like B3LYP) and a basis set (e.g., 6-31G*) to find the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface.
The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule. This data would reveal the puckering of the oxetane ring and the preferred orientation of the methoxymethyl and N-methyl substituents.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C1 | O2 | Data not available | ||
| Bond Length | C1 | C3 | Data not available | ||
| Bond Angle | O2 | C1 | C3 | Data not available | |
| Dihedral Angle | O2 | C1 | C3 | N | Data not available |
Note: This table is illustrative. The values are not based on actual calculations as no published data exists.
Following geometry optimization, an electronic structure analysis would be performed. This would yield information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions. Additionally, calculations of atomic charges and the electrostatic potential surface would highlight regions of the molecule that are electron-rich or electron-poor, offering clues to its intermolecular interactions.
Energy Calculations and Conformational Landscapes
Molecules with flexible bonds, such as this compound with its side chains, can exist in multiple spatial arrangements called conformers. A conformational analysis would be necessary to identify the different stable conformers and their relative energies. This is typically done by systematically rotating the rotatable bonds and performing energy calculations for each resulting structure.
The results of this analysis would be presented as a conformational landscape or potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. The lowest energy points on this surface correspond to the most stable conformers. The relative populations of these conformers at a given temperature could then be calculated using the Boltzmann distribution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, one could calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum.
Similarly, the vibrational frequencies corresponding to the different molecular motions (stretching, bending, etc.) can be calculated. This theoretical infrared (IR) spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H (N-CH₃) | Data not available |
| ¹³C (Oxetane C) | Data not available |
| C-O-C stretch | Data not available |
| N-H stretch | Data not available |
Note: This table is for illustrative purposes. The values are not based on actual calculations due to the absence of published research.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations can explore the behavior of a molecule over time and in the presence of other molecules.
Conformational Analysis of the Oxetane Ring and Side Chains
Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational flexibility of this compound. By simulating the motion of the atoms over a period of time (typically nanoseconds to microseconds), one could observe the puckering of the oxetane ring and the rotations of the methoxymethyl and N-methyl side chains. This would reveal the accessible conformations and the energy barriers between them, providing a more comprehensive understanding of the molecule's flexibility than a static conformational search.
Intramolecular Interactions and Hydrogen Bonding Networks
A comprehensive analysis of the theoretical and computational studies of this compound reveals significant insights into its chemical behavior and potential biological interactions. Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, predict molecular properties, and model interactions with biological targets, providing a molecular-level understanding that complements experimental research.
Applications and Utility in Chemical Research Excluding Clinical Human Trials
Role as a Versatile Chemical Building Block in Complex Molecule Synthesis
The structure of 3-(methoxymethyl)-N-methyloxetan-3-amine, featuring a reactive secondary amine and an ether linkage on a strained ring system, makes it a valuable building block in organic synthesis. The 3-amino-oxetane substructure is a particularly popular synthetic intermediate. nih.govacs.org The secondary amine serves as a nucleophile or a point of attachment for various functional groups. It can readily participate in reactions such as:
Amide couplings: Reacting with carboxylic acids or their derivatives to form amides.
Reductive aminations: Reacting with aldehydes or ketones to form more complex amines. acs.org
Nucleophilic aromatic substitutions (SNAr): Displacing leaving groups on activated aromatic rings. acs.org
These transformations allow for the straightforward incorporation of the methoxymethyl-oxetane moiety into larger, more complex molecular architectures. The ability to use pre-formed oxetane (B1205548) building blocks is often preferred in multi-step syntheses, as it can circumvent potential issues with the stability of the strained ring under harsh reaction conditions that might be needed for its de novo construction. nih.govacs.org The development of methods using oxetane-containing building blocks facilitates the exploration of novel chemical space in various research programs. beilstein-journals.org
Scaffold for Medicinal Chemistry Research and Drug Discovery Tools
In medicinal chemistry, the design of novel molecular scaffolds is crucial for identifying new therapeutic agents. The oxetane ring has emerged as an important motif for improving the properties of drug candidates. nih.govnih.gov It is often used as a bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups, offering improvements in key drug-like characteristics. acs.orgacs.org
The incorporation of the this compound scaffold into a lead molecule can significantly influence its physicochemical profile, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The oxetane ring itself is small, polar, and has a distinct three-dimensional structure, which can disrupt planarity and improve aqueous solubility while avoiding a significant increase in lipophilicity. acs.orgnih.gov
Key influences on physicochemical properties include:
Solubility: The inherent polarity of the oxetane's ether oxygen and the additional methoxymethyl group can enhance aqueous solubility, a common challenge in drug discovery. nih.govacs.org
Metabolic Stability: The oxetane ring can enhance metabolic stability. Studies on related cyclic ethers have shown that substitution at the 3-position of the ring can lead to greater stability against oxidative metabolism by cytochrome P450 enzymes compared to substitution at the 2-position. acs.org This is attributed to a reduction in lipophilicity and potentially unfavorable interactions between the ring's heteroatom and the active site of the metabolizing enzyme. acs.org The N-methyl group can also be introduced to block a hydrogen bond donor that might be a site for metabolic attack or recognition by transport proteins. wordpress.com
Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can lower the basicity (pKa) of a proximal amine group, which can be beneficial for optimizing a compound's properties, such as cell permeability and target engagement. acs.orgnih.gov
| Structural Moiety | Influence on Solubility | Influence on Lipophilicity (LogD) | Influence on Metabolic Stability |
|---|---|---|---|
| Oxetane Ring | Increases nih.govacs.org | Decreases (vs. carbocycles) nih.gov | Increases (especially 3-substituted) acs.org |
| Methoxymethyl Group | Increases | Variable, generally increases slightly | Can be a site for O-demethylation |
| N-methyl Group | Little impact wordpress.com | Increases wordpress.comrsc.org | Can block N-dealkylation at a different site wordpress.com |
The kappa opioid receptor (KOR) has been identified as a significant target for the development of treatments for mood and substance use disorders. elsevierpure.com Consequently, the discovery of novel KOR antagonists is an active area of preclinical research. nih.gov The this compound scaffold possesses features that make it an attractive component for designing KOR ligands. The N-substituted amine is a common feature in many opioid receptor ligands, and modifying this substituent is a key strategy for tuning activity and selectivity. nih.gov
In the design of KOR antagonists, specific N-substituents on morphinan (B1239233) or related scaffolds have been shown to be critical for achieving high affinity and selectivity. nih.govrti.org While this specific compound has not been explicitly reported as a KOR antagonist, its structural elements are relevant. The oxetane moiety could be used to explore new regions of the receptor binding pocket, potentially improving affinity or selectivity over other opioid receptors like the mu (MOR) or delta (DOR) receptors. nih.govnih.gov Preclinical studies often involve synthesizing libraries of compounds around a core scaffold to establish structure-activity relationships (SAR) and identify candidates with optimal potency and selectivity. rti.orgchemrxiv.org
Beyond drug discovery, small molecules like this compound are used to create chemical probes and ligands to study biological systems. These tools help in understanding the function of proteins and elucidating biological pathways. The compound's secondary amine provides a convenient attachment point for reporter tags such as fluorophores, biotin, or photo-affinity labels.
Furthermore, oxetane-based mimics have been developed as probes to study enzymes. For instance, an oxetane-based substrate mimic was used to determine the structure of an acyl-enzyme intermediate, providing mechanistic insights into polyketide synthase activity. acs.org This highlights the potential of using the unique reactivity and structure of oxetanes to design specialized tools for chemical biology research.
Applications in Material Science Research (e.g., polymer chemistry related to oxetanes)
The strained four-membered ring of oxetane makes it susceptible to ring-opening polymerization, typically through a cationic mechanism, to form polyethers known as polyoxetanes. wikipedia.org These polymers can have interesting properties and applications. Functionalized oxetane monomers, such as this compound, can be used to synthesize polymers with tailored characteristics.
The polymerization of such a monomer would result in a polyether backbone with pendant side chains containing both methoxymethyl and N-methylamine groups. These functional groups could:
Influence the polymer's solubility and thermal properties.
Provide sites for cross-linking or post-polymerization modification.
Impart specific functionalities, such as chelation sites for metal ions or pH-responsive behavior due to the amine group.
Research in this area includes the synthesis of hyperbranched polyethers and polyesters from various functionalized oxetane monomers, demonstrating the versatility of these building blocks in creating complex polymer architectures. koreascience.kr
Utilization in Catalyst Design and Ligand Development
Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. The oxetane framework is a valuable precursor for certain classes of chiral ligands. For example, 3-amido-oxetanes can undergo intramolecular cyclization to form 4-hydroxymethyl-substituted 2-oxazolines. nih.gov These oxazolines are privileged structures in ligand design, forming the core of widely used ligand families like Box (bis-oxazoline) and PyBox (pyridine-oxazoline). nih.gov
The compound this compound could be readily converted to the necessary N-acyl oxetane precursor. Subsequent acid-catalyzed cyclization would yield a chiral oxazoline (B21484) ligand. The substituents on the oxetane ring and the amine can be varied to fine-tune the steric and electronic properties of the resulting catalyst, potentially leading to high levels of enantioselectivity in a wide range of chemical transformations. nih.gov
Research on "this compound" Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and chemical literature, no specific research findings, applications, or prodrug design strategies could be identified for the chemical compound "this compound."
The inquiry into the applications and utility of "this compound" in chemical research, particularly concerning prodrug design and molecular modification for enhanced research tool efficacy, did not yield any direct results for this specific molecule. The scientific community has not published any papers, articles, or data repositories that center on this particular compound.
While the principles of prodrug design for amine-containing compounds are well-established, there is no public record of these strategies being applied to or investigated for "this compound." General approaches to creating prodrugs from amines often involve masking the amino group to improve properties such as membrane penetration, solubility, or metabolic stability. These strategies can be broadly categorized into those requiring enzymatic activation and those that are triggered by physiological chemical conditions.
For instance, one common strategy involves the use of N-oxides as bioreductive prodrugs for tertiary amines, which can be activated under hypoxic conditions. Another approach is the dihydropyridine-pyridinium salt system, designed to enhance brain penetration of amine-containing drugs through an oxidative activation pathway. Furthermore, aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers have been developed as a pH-activated prodrug moiety to increase aqueous solubility and oral bioavailability. However, the application of these or any other prodrug strategies to "this compound" has not been documented.
Similarly, a search for molecular modifications of this compound to enhance its efficacy as a research tool yielded no specific information. The lack of available data prevents any detailed discussion on its chemical properties, synthesis, or potential as a scaffold in medicinal chemistry.
It is possible that research involving "this compound" is proprietary and has not been disclosed in the public domain, or that the compound has not yet been a subject of significant scientific investigation. Therefore, the requested article focusing solely on this compound cannot be generated based on the currently available information.
Table of Related General Prodrug Strategies for Amines
| Prodrug Strategy | Activation Mechanism | Potential Advantages |
| N-oxides | Metabolic reduction under hypoxic conditions | Masks cationic charge, potentially reducing toxicity. |
| Dihydropyridine-pyridinium salt system | Oxidative pathway | Site-specific delivery to the brain. |
| Aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers | pH-triggered intramolecular cyclization | Improves aqueous solubility and oral bioavailability. |
| Azo compounds | Reduction of the azo bond | Can be used to create patentable prodrugs from known active compounds. |
| N-Phosphonooxymethyl derivatives | Two-step bioreversion process | Applicable to tertiary amine-containing drugs. |
Derivatives and Analogues of 3 Methoxymethyl N Methyloxetan 3 Amine
Structural Variations on the Oxetane (B1205548) Core (e.g., alkyl, aryl substitutions)
Modifications to the oxetane ring of 3-(methoxymethyl)-N-methyloxetan-3-amine can significantly influence its conformational behavior and metabolic stability. The introduction of substituents at various positions of the oxetane core can lead to derivatives with altered steric and electronic properties.
Alkyl Substitutions: The placement of alkyl groups, such as methyl or ethyl, on the oxetane ring can impact the molecule's lipophilicity and metabolic profile. For instance, gem-dimethyl substitution at the 3-position can create a more sterically hindered environment, potentially shielding adjacent functional groups from enzymatic degradation. acs.org However, this modification can also introduce new metabolic vulnerabilities. Studies on related oxetane series have shown that gem-dimethyl substitution at the 4-position can enhance metabolic stability, whereas the same substitution at the 3-position may lead to decreased stability. acs.org
Aryl Substitutions: The incorporation of aryl groups on the oxetane core introduces aromaticity and can facilitate π-π stacking interactions with biological targets. The synthesis of 3-aryl-3-amino-oxetanes has been explored as a means to create analogues of benzamides, with the aryl amino-oxetane motif offering a reduction in amine basicity compared to benzylamines. chemrxiv.org These substitutions can be achieved through methods like the rhodium-catalyzed addition of aryl boroxines to oxetane aldimines. acs.org
The table below summarizes some examples of structural variations on the oxetane core and their reported effects.
| Substitution Position | Substituent Type | Potential Effects | Reference |
| 3-position | gem-dimethyl | Can create steric hindrance; may decrease metabolic stability. | acs.org |
| 4-position | gem-dimethyl | May enhance metabolic stability. | acs.org |
| 3-position | Aryl | Introduces aromaticity; reduces amine basicity. | chemrxiv.org |
Modifications of the N-Methylamine Functionality (e.g., primary, secondary, different N-alkyl groups)
The N-methylamine group is a key functional handle that can be readily modified to explore its role in molecular interactions and to modulate the compound's basicity and polarity.
Primary and Secondary Amines: Conversion of the tertiary amine in this compound to a secondary (N-H) or primary (NH2) amine can significantly alter its hydrogen bonding capabilities. Primary amino-oxetanes are common building blocks in medicinal chemistry, often utilized in amide couplings and reductive aminations. acs.org
Different N-Alkyl Groups: Replacing the N-methyl group with other alkyl substituents (e.g., ethyl, propyl, benzyl) can systematically probe the steric and electronic requirements of its binding pocket. The synthesis of various N-alkylated 3-aminooxetanes has been documented, often involving reductive amination of oxetan-3-one. acs.orgbeilstein-journals.org For example, N-benzyl substituted pyrrolidines can be synthesized from N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, showcasing a related synthetic strategy. chemicalbook.comchemicalbook.com
The following table illustrates modifications of the N-methylamine functionality.
| Modification | Resulting Functionality | Synthetic Precursor | Reference |
| Demethylation | Secondary Amine (N-H) | This compound | N/A |
| N-dealkylation & N-alkylation | Primary Amine (NH2) | Oxetan-3-one | acs.org |
| N-alkylation | N-Ethyl, N-Propyl, N-Benzyl | Oxetan-3-one | acs.orgbeilstein-journals.org |
Alterations of the Methoxymethyl Group (e.g., different alkoxy, other ether groups)
The methoxymethyl side chain provides another point for structural diversification, influencing the compound's polarity, solubility, and potential for hydrogen bonding.
Different Alkoxy Groups: The methoxy (B1213986) group can be replaced with other alkoxy groups, such as ethoxy or isopropoxy, to fine-tune lipophilicity and steric bulk. Access to higher ether homologs can be achieved by utilizing the corresponding alcohol in the synthesis. chemicalbook.com
Other Ether Groups: More complex ether functionalities can be introduced to explore interactions with specific biological targets. For instance, the synthesis of 3,3-disubstituted oxetanes with a protected hydroxymethyl group allows for further functionalization. acs.org
The table below provides examples of alterations to the methoxymethyl group.
| Original Group | Modified Group | Potential Impact | Reference |
| Methoxymethyl | Ethoxymethyl | Increased lipophilicity | chemicalbook.com |
| Methoxymethyl | Isopropoxymethyl | Increased steric bulk | chemicalbook.com |
| Methoxymethyl | Benzyloxymethyl | Introduction of an aromatic ring | acs.org |
Structure-Activity Relationship (SAR) Studies within Related Oxetane-Amine Series (preclinical/in vitro focus)
While specific SAR studies on this compound are not extensively detailed in the public domain, general principles can be inferred from related oxetane-amine series. In many drug discovery programs, the oxetane motif is introduced to improve physicochemical properties. acs.org
In one study, the replacement of a gem-dimethyl group with an oxetane in a model compound resulted in a significant increase in polarity and a decrease in lipophilicity. acs.org Furthermore, a comparative study of N-substituted arylsulfonamides with different carbocyclic and oxygen heterocyclic derivatives showed that oxetane-containing compounds exhibited improved metabolic stability without a loss of potency. acs.org
The 3-aminooxetane scaffold has been identified as a key component in a number of biologically active compounds, where it often serves to modulate amine basicity. acs.org The substitution pattern on the oxetane ring is also critical, with 3-substituted oxetanes being prevalent due to their favorable stability and synthetic accessibility. acs.org
Comparative Analysis with Other Small Saturated Heterocyclic Amine Scaffolds (e.g., azetidines, pyrrolidines)
The oxetane ring in this compound can be compared to other small saturated heterocyclic amine scaffolds like azetidines and pyrrolidines to understand its unique properties.
Pyrrolidines: Pyrrolidines are five-membered saturated nitrogen-containing heterocycles. They are generally more flexible than the strained four-membered oxetane and azetidine rings. The synthesis of chiral pyrrolidines can sometimes be achieved through the rearrangement of chiral oxirane derivatives, highlighting a synthetic link between these heterocyclic systems. researchgate.net
A comparative study of matched molecular pairs of 3-aryl-3-amino-oxetanes and benzamides found that the amino-oxetanes had comparable physicochemical properties to their amide counterparts but with improved solubility. chemrxiv.org This suggests that the oxetane-amine scaffold can be a viable bioisosteric replacement for other common functional groups.
The following table provides a comparative overview of these heterocyclic scaffolds.
| Heterocycle | Ring Size | Heteroatom(s) | Key Features | Reference |
| Oxetane | 4 | Oxygen | Polar, strained ring, can improve metabolic stability. | acs.org |
| Azetidine | 4 | Nitrogen | Basic nitrogen in the ring, strained. | nih.govacs.org |
| Pyrrolidine | 5 | Nitrogen | More flexible than 4-membered rings. | researchgate.net |
Future Directions and Research Gaps in the Study of 3 Methoxymethyl N Methyloxetan 3 Amine
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no established or published synthetic routes specifically for 3-(methoxymethyl)-N-methyloxetan-3-amine. The development of such a synthesis would be the foundational step for any further investigation. Future research would need to focus on creating a viable pathway to this molecule. Key considerations for this research would include:
Starting Material Selection: Identifying readily available and cost-effective precursors.
Ring Formation Strategy: Investigating efficient methods for constructing the oxetane (B1205548) ring, a historically challenging endeavor.
Functional Group Introduction: Devising a strategy for the stereoselective introduction of the methoxymethyl and N-methylamine groups at the C3 position.
Green Chemistry Principles: Incorporating principles of sustainability, such as atom economy, use of less hazardous reagents, and minimizing waste streams.
A hypothetical retrosynthetic analysis might suggest pathways starting from 3-substituted oxetan-3-ols or related intermediates. However, without experimental data, this remains speculative.
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
The reactivity of the this compound is entirely uncharted territory. The presence of a tertiary amine, an ether linkage, and a strained oxetane ring suggests a rich and complex reactivity profile waiting to be discovered. Future research in this area could explore:
Ring-Opening Reactions: The strained oxetane ring is susceptible to nucleophilic and electrophilic ring-opening, which could lead to a variety of novel linear structures. Understanding the regioselectivity and stereoselectivity of these reactions would be paramount.
N-alkylation and N-acylation: The secondary amine functionality is a prime site for further functionalization, allowing for the synthesis of a library of derivatives.
Oxidation and Reduction Chemistry: Investigating the behavior of the ether and amine functionalities under various oxidative and reductive conditions could reveal novel transformations.
Application of Advanced Analytical Techniques for Deeper Understanding
To characterize this compound and any of its subsequent reaction products, a suite of advanced analytical techniques would be indispensable. Future studies would need to employ:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR would be essential for unambiguous structure elucidation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition.
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure and stereochemistry.
Computational Chemistry: Density functional theory (DFT) calculations could be used to predict spectroscopic data, conformational preferences, and reaction mechanisms, providing a deeper understanding of its intrinsic properties.
Emerging Roles in Chemical Biology and Drug Discovery Research (non-clinical, tool-focused)
The oxetane motif is increasingly recognized as a valuable building block in drug discovery, often serving as a bioisostere for gem-dimethyl or carbonyl groups. Once synthesized, this compound could be explored as a novel scaffold or chemical probe. Potential non-clinical, tool-focused research could involve:
Fragment-Based Screening: Utilizing the compound as a fragment in screening campaigns against various biological targets.
Scaffold for Library Synthesis: Employing the molecule as a starting point for the creation of a diverse library of compounds for high-throughput screening.
Development of Molecular Probes: Functionalizing the molecule with fluorescent tags or other reporter groups to study biological processes.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
Should a reliable synthetic route be established, this compound and its derivatives would be prime candidates for integration into modern chemical research platforms. This would involve:
Automated Synthesis: Adapting the synthetic route for use on automated synthesis platforms to enable the rapid production of analogues.
High-Throughput Experimentation (HTE): Using HTE to rapidly screen the reactivity of the compound under a wide array of conditions, accelerating the discovery of new transformations. nih.govdigitellinc.com This would also be invaluable for optimizing reaction conditions for any discovered synthetic applications. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-(methoxymethyl)-N-methyloxetan-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of oxetane precursors followed by amination. Key parameters include solvent choice (e.g., dichloromethane or chloroform to stabilize intermediates), temperature control (20–50°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Yield optimization requires monitoring side reactions, such as ring-opening of the oxetane under acidic conditions .
Q. How can the structural integrity of this compound be confirmed experimentally?
Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to assign stereochemistry and functional groups. X-ray crystallography is recommended for resolving conformational ambiguities in the oxetane ring and methoxymethyl substituent. Mass spectrometry (HRMS) validates molecular weight and purity .
Q. What are the common reactivity patterns of the oxetane ring in this compound under nucleophilic or electrophilic conditions?
The strained oxetane ring undergoes nucleophilic substitution at the ether oxygen, particularly with strong nucleophiles (e.g., amines or thiols). Electrophilic attacks are less common but may occur at the methylene groups under acidic conditions. Stability studies in polar aprotic solvents (e.g., DMF) are critical to avoid unintended ring-opening .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS (using ESI+ mode) provides high sensitivity. Calibration curves should be validated against certified reference standards to ensure accuracy, especially in biological matrices .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like GPCRs or enzymes. Focus on the methoxymethyl group’s steric effects and hydrogen-bonding potential. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar oxetane derivatives?
Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay conditions, enantiomeric purity). Comparative studies using isogenic cell lines or knockout models can isolate target-specific effects. Reproducibility tests under standardized protocols (e.g., NIH guidelines) are essential .
Q. How does the methoxymethyl group influence the compound’s pharmacokinetic profile compared to non-substituted analogs?
Perform ADME studies in rodent models:
- Absorption: Evaluate logP values (experimental or calculated) to assess lipophilicity.
- Metabolism: Use liver microsomes to identify CYP450-mediated oxidation pathways.
- Excretion: Quantify renal clearance via LC-MS/MS of urine samples. The methoxymethyl group may enhance metabolic stability by sterically shielding the oxetane ring .
Q. What methodologies are recommended for detecting degradation products of this compound under accelerated stability testing?
Use forced degradation (e.g., heat, light, pH extremes) followed by UPLC-QTOF-MS to identify degradation pathways. Quantify major impurities (e.g., ring-opened aldehydes or amines) against ICH guidelines. Stability-indicating methods must achieve baseline separation of all degradants .
Q. How can enantiomeric purity be ensured during scale-up synthesis?
Employ chiral chromatography (e.g., Chiralpak IA column) for analytical monitoring. Asymmetric synthesis routes, such as catalytic enantioselective cyclization, reduce racemization risks. Polarimetric analysis and NOE NMR confirm configuration retention during purification .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Refer to SDS data for PPE requirements (gloves, goggles, fume hood). Monitor airborne concentrations via NIOSH-approved methods. Store in airtight containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
